ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a benzoate ester. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the condensation of an amine with a diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with similar biological activities.
Uniqueness
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of an indole moiety, a pyrrolidine ring, and a benzoate ester, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-17(7-5-15)27-22(28)13-21(23(27)29)25-11-10-16-14-26-20-9-8-18(31-2)12-19(16)20/h4-9,12,14,21,25-26H,3,10-11,13H2,1-2H3 |
InChI Key |
QBFIHIMIERYUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.